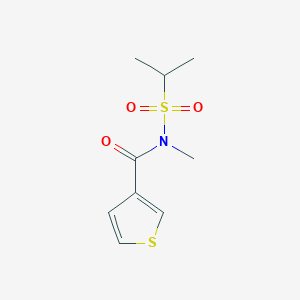
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide, also known as MMTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMTP is a synthetic opioid compound that has been found to have unique properties that make it an attractive option for use in laboratory experiments.
作用機序
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide acts on the opioid receptors in the brain, which are responsible for the regulation of pain and reward. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptors leads to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and induce feelings of pleasure and reward. It has also been found to have sedative effects, which can lead to drowsiness and reduced alertness. N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been shown to have a long duration of action, which can make it useful for studying the long-term effects of opioids.
実験室実験の利点と制限
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has a number of advantages for use in laboratory experiments. It has a high affinity for opioid receptors, which makes it useful for studying the effects of opioids on the brain. It also has a long duration of action, which can make it useful for studying the long-term effects of opioids. However, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide also has some limitations. It is a synthetic compound, which can make it difficult to study the effects of natural opioids. It also has a high potential for abuse, which can make it difficult to use in certain laboratory settings.
将来の方向性
There are a number of future directions for research on N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide. One area of research could be the development of new synthetic opioids that have similar properties to N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide but with fewer side effects. Another area of research could be the study of the long-term effects of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide on the brain and body. Finally, research could be done to explore the potential use of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide in the treatment of pain and addiction.
Conclusion:
In conclusion, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is a synthetic opioid compound that has been extensively studied for its potential use in scientific research. It has a high affinity for opioid receptors, a long duration of action, and unique properties that make it an attractive option for use in laboratory experiments. While it has some limitations, there are a number of future directions for research on N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide that could lead to new discoveries in the field of opioid research.
合成法
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-thiophen-3-ylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-N-methylsulfonylamine to form the final product, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide. The synthesis method of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been extensively studied for its potential use in scientific research. It has been found to have unique properties that make it an attractive option for use in laboratory experiments. N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been shown to have a high affinity for opioid receptors, which are important targets for the treatment of pain and addiction. It has also been found to have a long duration of action, which makes it useful for studying the long-term effects of opioids.
特性
IUPAC Name |
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-10(15(2,12)13)9(11)4-3-8-5-6-14-7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYCARINGSSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CSC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

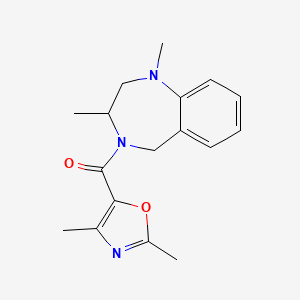
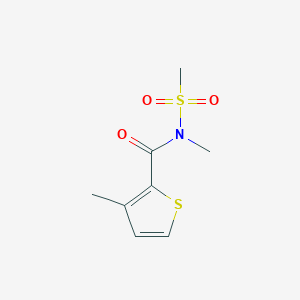



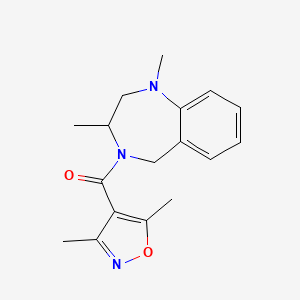

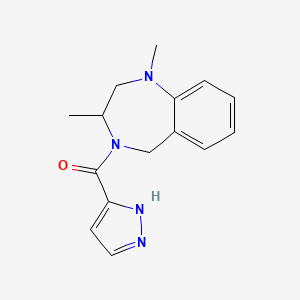


![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
